
3,3-Difluoro-3-(perfluorophenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-3-(perfluorophenyl)propan-1-ol is a fluorinated organic compound with the molecular formula C9H6F5O. This compound is characterized by the presence of both difluoromethyl and perfluorophenyl groups, which impart unique chemical and physical properties. Fluorinated compounds are of significant interest in various fields due to their enhanced stability, lipophilicity, and bioavailability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-3-(perfluorophenyl)propan-1-ol typically involves the reaction of perfluorophenyl derivatives with difluoromethylating agents. One common method is the nucleophilic addition of difluoromethyl anions to perfluorophenyl ketones, followed by reduction to the corresponding alcohol. The reaction conditions often require the use of strong bases such as lithium diisopropylamide (LDA) and low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluoro-3-(perfluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, and other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 3,3-Difluoro-3-(perfluorophenyl)propan-1-one.
Reduction: 3,3-Difluoro-3-(perfluorophenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3-Difluoro-3-(perfluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential as a bioisostere in drug design, enhancing metabolic stability and bioavailability.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of fluorinated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, including fluorinated polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-3-(perfluorophenyl)propan-1-ol is primarily influenced by its fluorinated groups. The difluoromethyl and perfluorophenyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3,3,3-Trifluoro-1-propanol: A fluorinated alcohol with similar properties but lacks the perfluorophenyl group.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with different substitution patterns.
Uniqueness
3,3-Difluoro-3-(perfluorophenyl)propan-1-ol is unique due to the presence of both difluoromethyl and perfluorophenyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and potential for bioisosteric replacement in drug design, making it a valuable tool in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H5F7O |
|---|---|
Peso molecular |
262.12 g/mol |
Nombre IUPAC |
3,3-difluoro-3-(2,3,4,5,6-pentafluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H5F7O/c10-4-3(9(15,16)1-2-17)5(11)7(13)8(14)6(4)12/h17H,1-2H2 |
Clave InChI |
FBXMHEOPVHOTJD-UHFFFAOYSA-N |
SMILES canónico |
C(CO)C(C1=C(C(=C(C(=C1F)F)F)F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl3-[4-(methylamino)phenyl]propanoatehydrochloride](/img/structure/B13556361.png)
![5'-Iodospiro[cyclopropane-1,3'-indoline]](/img/structure/B13556381.png)
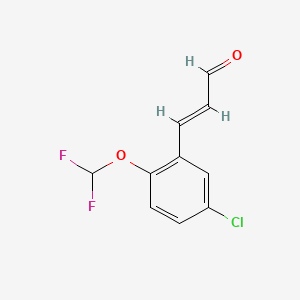
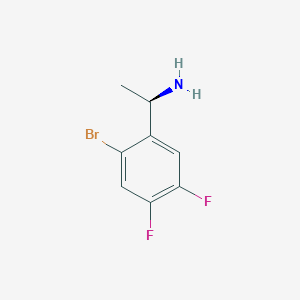


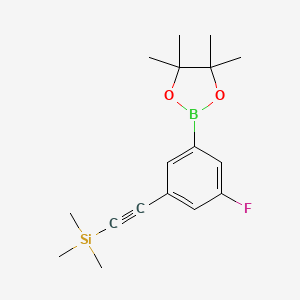


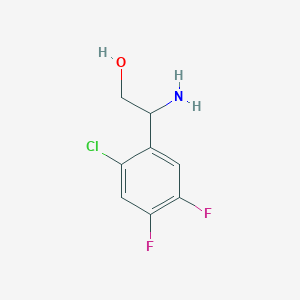


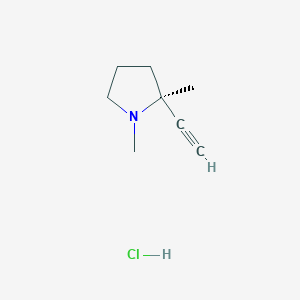
![4,7-Dioxa-11,16-diazatetracyclo[8.6.0.03,8.011,15]hexadeca-1,3(8),9,15-tetraen-13-amine;dihydrochloride](/img/structure/B13556459.png)
